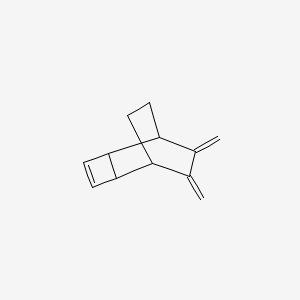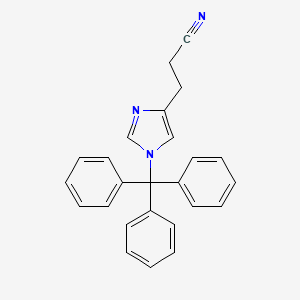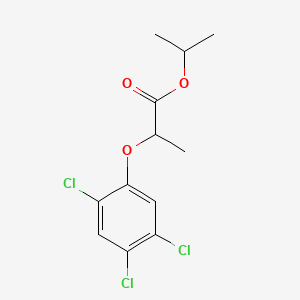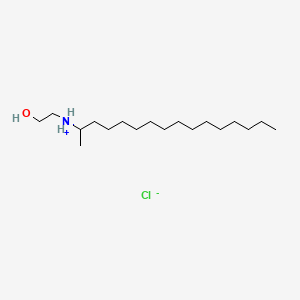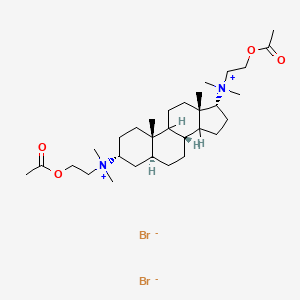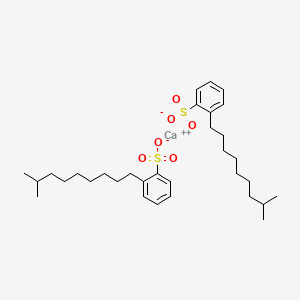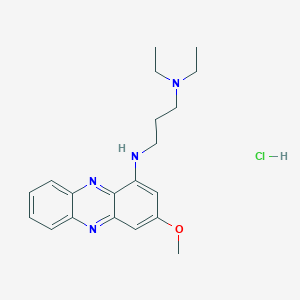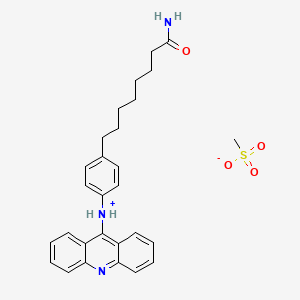
8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate is a complex organic compound known for its unique chemical structure and properties. It is a derivative of acridine, a heterocyclic organic compound, and is often used in various scientific research applications due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate typically involves multiple steps, starting from the acridine base. The process includes the introduction of an amino group to the acridine ring, followed by the attachment of a phenyl group and an octanamide chain. The final step involves the addition of a methanesulfonate group to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Análisis De Reacciones Químicas
Types of Reactions
8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the acridine ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different acridine derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in various analytical techniques.
Biology: The compound is studied for its potential interactions with DNA and proteins, making it useful in molecular biology research.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. This property is particularly useful in cancer research, where the compound’s ability to inhibit cancer cell growth is being explored .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(p-(9-Acridinylamino)phenyl)butyramide methanesulfonate
- N-[4-(8-amino-8-oxooctyl)phenyl]acridin-9-aminium methanesulfonate
Uniqueness
8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate stands out due to its longer octanamide chain, which can influence its solubility, stability, and biological activity. This makes it a unique compound with specific applications that may not be achievable with other similar compounds.
Propiedades
Número CAS |
66147-64-6 |
|---|---|
Fórmula molecular |
C28H33N3O4S |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
acridin-9-yl-[4-(8-amino-8-oxooctyl)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C27H29N3O.CH4O3S/c28-26(31)15-5-3-1-2-4-10-20-16-18-21(19-17-20)29-27-22-11-6-8-13-24(22)30-25-14-9-7-12-23(25)27;1-5(2,3)4/h6-9,11-14,16-19H,1-5,10,15H2,(H2,28,31)(H,29,30);1H3,(H,2,3,4) |
Clave InChI |
OBLBCSWAXZCOFA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CCCCCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


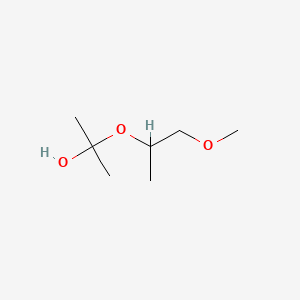
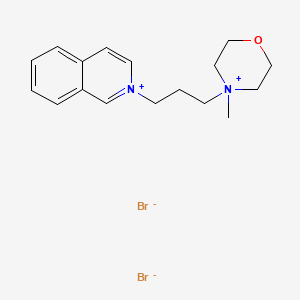
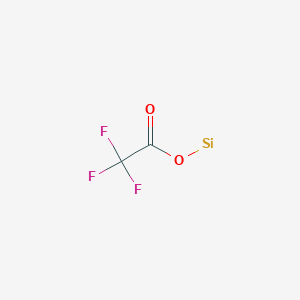
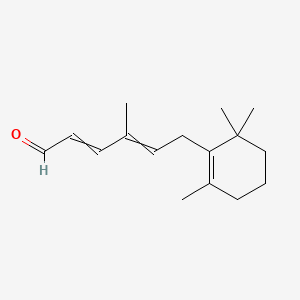
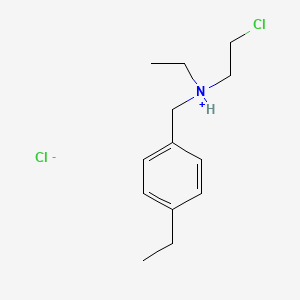
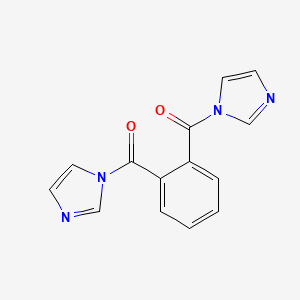
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
